molecular formula C7H10N2 B028534 N,2-dimethylpyridin-3-amine CAS No. 102843-68-5

N,2-dimethylpyridin-3-amine

Cat. No. B028534
M. Wt: 122.17 g/mol
InChI Key: STLSDMWQIGIOTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-methylated amines involves practical, efficient, and stereoselective processes, including asymmetric Michael additions and stereoselective alkylations (Fleck et al., 2003). Additionally, the metalation of 2-(aminomethyl)pyridine and subsequent reactions highlight the synthetic versatility of pyridylmethylamine derivatives, leading to various complex structures (Westerhausen et al., 2001).

Molecular Structure Analysis

Studies on compounds similar to N,2-dimethylpyridin-3-amine, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, reveal detailed insights into their molecular and crystal structures through spectral studies and X-ray diffraction analysis. These analyses confirm the presence of intermolecular hydrogen bonding and a three-dimensional network formed by hydrogen bonds, contributing to crystal stabilization (Șahin et al., 2010).

Chemical Reactions and Properties

Reactions of N,N-dialkylpyridylcarboxylic amides with lithium amides illustrate the regioselective lithiation of pyridylcarboxylic amides, a useful method for synthesizing disubstituted pyridines (Epsztajn et al., 1980). This highlights the chemical reactivity of N,2-dimethylpyridin-3-amine derivatives toward forming new C−C bonds.

Physical Properties Analysis

The physical properties of related amines and their derivatives can be explored through experimental techniques such as NMR, FT-IR, and UV–Visible spectroscopy. These methods provide valuable information on bond lengths, angles, and vibrational frequencies, aiding in the understanding of the physical characteristics of these compounds (Aysha Fatima et al., 2021).

Chemical Properties Analysis

The chemical properties of N,2-dimethylpyridin-3-amine derivatives are influenced by their structural features, such as the electron distribution within the molecule, which can be analyzed through Density Functional Theory (DFT) studies. These analyses help in understanding the molecule's reactivity, electron localization, and charge distribution, providing insights into its chemical behavior and potential applications (Renuga et al., 2014).

Scientific Research Applications

Summary of the Application

N,2-dimethylpyridin-3-amine is used in the synthesis of N,N-dimethylaminopyridines, which are widely used in the synthesis of biologically active compounds of the pyridine series .

Methods of Application or Experimental Procedures

A novel one-pot procedure has been proposed for the synthesis of 2- and 4- (dimethylamino)pyridines from commercially available aminopyridines. The procedure provides high yields of the target products, and it can be regarded as an alternative to the known methods of synthesis of N,N-dimethylpyridin-4-amine (DMAP) widely used as base catalyst in organic synthesis .

Results or Outcomes

The developed one-pot procedure for the transformation of aminopyridines to N,N-dimethylaminopyridines through intermediate pyridyl trifluoromethanesulfonates makes it possible to successfully obtain N,N-dimethylpyridin-2- and -4-amines with both electron-donating and electron-withdrawing substituents in the pyridine ring .

2. Synthesis of Indoles and 1H-Tetrazoles

Summary of the Application

N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) are used as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .

Methods of Application or Experimental Procedures

The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis), and is carried out in DMAP-based ionic liquids .

Results or Outcomes

The method provides a new and efficient way to synthesize indoles and 1H-tetrazoles .

3. Synthesis of Biologically Active Compounds

Summary of the Application

N,2-dimethylpyridin-3-amine is used in the synthesis of biologically active compounds of the pyridine series .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results or outcomes are not specified in the source .

4. Catalyst for Acylation Reactions

Summary of the Application

N,2-dimethylpyridin-3-amine is used as a highly efficient catalyst for acylation reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results or outcomes are not specified in the source .

5. Catalyst for Acylation Reactions

Summary of the Application

N,2-dimethylpyridin-3-amine is used as a highly efficient catalyst for acylation reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The results or outcomes are not specified in the source .

6. Synthesis of Ionic Liquids

Summary of the Application

N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) are synthesized and evaluated for their physical properties via molecular dynamics simulations .

Methods of Application or Experimental Procedures

The synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) is reported. The method is environmentally friendly, requiring only minimum catalyst loading .

Results or Outcomes

The new DMAP-based ionic liquids were successfully employed as catalysts with minimum loading . Application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids .

Safety And Hazards

“N,2-dimethylpyridin-3-amine” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N,2-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLSDMWQIGIOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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